molecular formula C2I3N B141513 Triiodoacetonitrile CAS No. 861069-59-2

Triiodoacetonitrile

Cat. No.: B141513
CAS No.: 861069-59-2
M. Wt: 418.74 g/mol
InChI Key: FPLKKVRZMCRRLN-UHFFFAOYSA-N
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Description

Triiodoacetonitrile is an organic compound with the molecular formula C₂I₃N. It is characterized by the presence of three iodine atoms attached to a nitrile group. This compound is known for its high molecular weight and significant reactivity due to the presence of iodine atoms.

Scientific Research Applications

Triiodoacetonitrile has several applications in scientific research, including:

    Biology: this compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

    Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of novel pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other iodine-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triiodoacetonitrile can be synthesized through the iodination of acetonitrile. The process typically involves the reaction of acetonitrile with iodine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the efficient formation of the triiodo compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Triiodoacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: this compound can be reduced to form less iodinated nitriles or other derivatives.

    Oxidation Reactions: Under specific conditions, this compound can undergo oxidation to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: The major products include substituted nitriles with various functional groups replacing the iodine atoms.

    Reduction Reactions: The products can range from partially iodinated nitriles to completely deiodinated compounds.

    Oxidation Reactions: The products depend on the specific oxidizing agent and conditions used, potentially forming a variety of oxidized nitrile derivatives.

Mechanism of Action

The mechanism of action of triiodoacetonitrile involves its reactivity due to the presence of iodine atoms. The iodine atoms can participate in various chemical reactions, making this compound a versatile reagent. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

    Iodoacetonitrile: Contains one iodine atom and is less reactive compared to triiodoacetonitrile.

    Diiodoacetonitrile: Contains two iodine atoms and exhibits intermediate reactivity between iodoacetonitrile and this compound.

    Acetonitrile: The parent compound without any iodine atoms, used widely as a solvent and reagent in organic synthesis.

Uniqueness of this compound: this compound is unique due to its high iodine content, which imparts significant reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications where iodine incorporation is desired.

Properties

IUPAC Name

2,2,2-triiodoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2I3N/c3-2(4,5)1-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLKKVRZMCRRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2I3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613565
Record name Triiodoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861069-59-2
Record name Triiodoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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